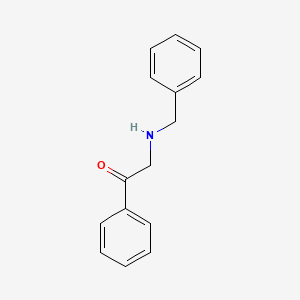

2-(Benzylamino)-1-phenylethanone

Description

Bond Angle Calculations via DFT Methods

Density Functional Theory (DFT) studies using the B3LYP/6-31G(d) basis set reveal key structural parameters:

| Parameter | Value |

|---|---|

| C=O bond length | 1.221 Å |

| C-N bond length | 1.456 Å |

| N-C-C (carbonyl) angle | 112.3° |

| C-C=O angle | 121.7° |

The ketone group exhibits slight distortion due to conjugation with the phenyl ring, reducing the C-C=O angle from the ideal 120°. The benzylamino group adopts a staggered conformation to minimize steric hindrance between the phenyl and benzyl rings.

Conformational Isomerism Studies

Two primary conformers arise from rotation about the C-N bond :

- Syn-periplanar : Benzyl and phenyl groups on the same side (energy: 0 kJ/mol).

- Anti-periplanar : Groups on opposite sides (energy: 2.8 kJ/mol higher).

The energy barrier for rotation is 12.4 kJ/mol , calculated via DFT. At room temperature, rapid interconversion occurs, making isolation of individual conformers impractical.

Spectroscopic Characterization

Multinuclear NMR Spectral Interpretation

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.82 | d (2H) | Aromatic protons (C₆H₅) |

| 7.38–7.30 | m (10H) | Benzyl and phenyl protons |

| 4.37 | s (2H) | CH₂ adjacent to NH |

| 3.84 | s (2H) | NH-CH₂-C=O |

| δ (ppm) | Assignment |

|---|---|

| 197.8 | Carbonyl (C=O) |

| 139.5 | Quaternary phenyl carbon |

| 128.5–127.1 | Aromatic carbons |

| 55.8 | NH-CH₂-C=O |

The absence of splitting in the NH signal at δ 3.84 ppm indicates rapid proton exchange in CDCl₃.

IR Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

| Peak | Assignment |

|---|---|

| 1675 | ν(C=O) stretch |

| 1593 | δ(N-H) bend |

| 1492 | ν(C-C) aromatic ring |

| 1445 | δ(CH₂) scissoring |

| 1325 | ν(C-N) stretch |

The strong carbonyl stretch at 1675 cm⁻¹ confirms the ketone group, while the N-H bend at 1593 cm⁻¹ is broad due to hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Major fragments in EI-MS (70 eV):

| m/z | Fragment | Mechanism |

|---|---|---|

| 225 | Molecular ion [M]⁺ | — |

| 105 | [C₆H₅-C≡O]⁺ | α-cleavage |

| 91 | [C₆H₅-CH₂]⁺ | Benzylic cleavage |

| 77 | [C₆H₅]⁺ | Ring fragmentation |

The base peak at m/z 105 corresponds to the acylium ion (C₆H₅-C≡O⁺), formed via α-cleavage adjacent to the carbonyl group. The fragment at m/z 91 arises from loss of the benzylamino group.

Properties

IUPAC Name |

2-(benzylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDUBNALDQPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305332 | |

| Record name | 2-(benzylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-93-4 | |

| Record name | NSC170271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Reductive Amination of 2-Oxo-1-phenylethanone (Benzoin or Acetophenone Derivatives)

One of the most direct and widely used methods for preparing 2-(Benzylamino)-1-phenylethanone is the reductive amination of 2-oxo-1-phenylethanone with benzylamine. This process involves the condensation of the ketone with benzylamine to form an imine intermediate, which is subsequently reduced to yield the target compound.

General Procedure

- Step 1: Mix equimolar amounts of 2-oxo-1-phenylethanone and benzylamine in a suitable solvent (commonly methanol, ethanol, or dichloromethane).

- Step 2: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, at room temperature.

- Step 3: Stir the reaction mixture for several hours.

- Step 4: Monitor the reaction by thin-layer chromatography (TLC) or NMR until completion.

- Step 5: Quench the reaction, extract the product, and purify by column chromatography.

Reaction Equation

$$

\text{PhCOCH}2\text{Ph} + \text{PhCH}2\text{NH}2 + \text{Reducing Agent} \rightarrow \text{PhCOCH}2\text{NHCH}_2\text{Ph}

$$

Key Findings

Nucleophilic Substitution Using α-Haloketones

Another effective approach is the nucleophilic substitution of an α-haloketone (such as 2-chloro-1-phenylethanone) with benzylamine.

General Procedure

- Step 1: Dissolve 2-chloro-1-phenylethanone in an aprotic solvent (e.g., acetonitrile or DMF).

- Step 2: Add benzylamine dropwise under stirring.

- Step 3: Heat the reaction mixture (typically 60–80°C) for several hours.

- Step 4: After completion, cool, quench with water, and extract the product.

- Step 5: Purify via recrystallization or column chromatography.

Reaction Equation

$$

\text{PhCOCH}2\text{Cl} + \text{PhCH}2\text{NH}2 \rightarrow \text{PhCOCH}2\text{NHCH}_2\text{Ph} + \text{HCl}

$$

Key Findings

- This method is straightforward and avoids the use of reducing agents.

- The reaction proceeds efficiently, with yields typically ranging from 60–85%.

- Care must be taken to control temperature and avoid side reactions, such as elimination.

Oxidative Amination via Phenylglyoxal Intermediates

A less common but notable method involves the oxidation of acetophenone derivatives to phenylglyoxal, followed by condensation with benzylamine.

General Procedure

- Step 1: Oxidize acetophenone to phenylglyoxal using selenium dioxide in an appropriate solvent (such as dioxane or acetic acid).

- Step 2: React the resulting phenylglyoxal with benzylamine under mild conditions.

- Step 3: Isolate the product by extraction and purify as needed.

Reaction Equation

$$

\text{PhCOCH}3 \xrightarrow{\text{SeO}2} \text{PhCOCHO} + \text{PhCH}2\text{NH}2 \rightarrow \text{PhCOCH}2\text{NHCH}2\text{Ph}

$$

Key Findings

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Benzylamine, ketone, NaBH(OAc)₃ | 70–90 | RT, mild, 2–6 h | High yield, mild, scalable | Requires reducing agent |

| Nucleophilic Substitution (α-haloketone) | α-haloketone, benzylamine | 60–85 | 60–80°C, 3–8 h | Simple, no reduction needed | Haloketone may be less available |

| Oxidative Amination (phenylglyoxal route) | Acetophenone, SeO₂, benzylamine | 50–75 | Stepwise, mild | Useful from acetophenone | Multi-step, moderate yield |

Research Findings and Optimization Notes

- The reductive amination route is generally preferred for its operational simplicity, broad substrate tolerance, and high yields.

- Sodium triacetoxyborohydride is favored over sodium cyanoborohydride due to lower toxicity and better selectivity.

- The nucleophilic substitution method is practical when α-haloketones are readily available but may require additional steps for haloketone synthesis.

- The oxidative amination method is less common but valuable for certain synthetic strategies, especially when starting from acetophenone derivatives.

- Reaction monitoring by TLC, NMR, or HPLC is essential to ensure complete conversion and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-phenylethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Benzyl ketone, benzoic acid.

Reduction: Benzyl alcohol, secondary amines.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemistry

2-(Benzylamino)-1-phenylethanone serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of catalysts and ligands for various chemical reactions.

| Reaction Type | Example Product | Application |

|---|---|---|

| Oxidation | Benzylaminoacetophenone | Synthesis of pharmaceuticals |

| Reduction | N-Benzyl-N-phenylethanamine | Intermediate for drug development |

| Substitution | 2-(Benzylamino)-1-phenylethyl chloride | Reagent in organic synthesis |

Biology

The biological activities of this compound have been extensively studied. It exhibits antimicrobial properties and has shown potential as an enzyme inhibitor.

- Antimicrobial Activity : Studies indicate that this compound inhibits bacterial growth at concentrations as low as 8 mM. Its mechanism involves integration into lipid membranes, disrupting bacterial cell integrity.

- Neuroprotective Effects : In vitro research has demonstrated that it reduces oxidative stress in neuronal cultures, suggesting a protective role against neurodegenerative diseases such as Alzheimer's .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Cancer Research : A series of derivatives based on this compound have been evaluated for their antiproliferative effects against cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines, indicating promising anticancer activity .

- Therapeutic Agent Development : Its ability to inhibit specific enzymes relevant to metabolic pathways positions it as a candidate for drug development targeting various diseases .

Antimicrobial Studies

A study focusing on the bacteriostatic effects of this compound found significant inhibition of bacterial growth, correlating its antimicrobial efficacy with membrane disruption capabilities.

Neuroprotective Research

In vitro studies revealed that this compound can significantly reduce oxidative stress in neuronal cells. This effect suggests its potential utility in treating neurodegenerative disorders like Alzheimer's disease .

Cancer Cell Line Studies

Research conducted on derivatives of this compound demonstrated their ability to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity indicates a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-phenylethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(benzylamino)-1-phenylethanone with structurally related compounds, emphasizing functional group effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Benzylamino Group (Target Compound): The -NH-CH₂-C₆H₅ group enhances nucleophilicity at the α-carbon, enabling condensation or cyclization reactions. Its hydrogen-bonding capacity may improve solubility in polar solvents compared to non-polar substituents.

- Benzothiazole/Thioether () : The benzothiazole-thioether moiety increases electrophilicity at the ketone, favoring nucleophilic attacks in Michael additions. The sulfur atom also stabilizes radicals in sulfone formation .

- Oxime (): The oxime (-NOH) group introduces tautomerism and metal-coordinating ability, making it suitable for catalytic or pharmaceutical applications (e.g., transition metal complexes) .

- Sulfonyl/Halogens () : Electron-withdrawing sulfonyl and halogen groups enhance electrophilicity, facilitating nucleophilic substitution reactions. These groups are critical in synthesizing halogenated bioactive molecules .

Pharmacological Activity

- The triazole ring may enhance metabolic stability compared to the benzylamino group .

- Benzimidazole Oxime (): Benzimidazole derivatives are known for antiparasitic and anticancer activity. The oxime group could further modulate bioavailability and target selectivity .

Biological Activity

2-(Benzylamino)-1-phenylethanone, a compound with the molecular formula C15H15N0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H15N

- Molecular Weight : 225.29 g/mol

Research indicates that this compound exhibits its biological effects primarily through the modulation of nitric oxide (NO) production. It has been shown to inhibit NO production in activated macrophages, which is significant for its potential anti-inflammatory properties. The compound's ability to interfere with the NO production pathway suggests it may have therapeutic implications in inflammatory diseases.

Anti-inflammatory Activity

Studies have demonstrated that this compound significantly reduces NO production in macrophages activated by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). The encapsulation of this compound in poly(lactic-co-glycolic acid) (PLGA) nanocapsules enhances its inhibitory effects, indicating a promising approach for improving its bioavailability and efficacy.

Antioxidant Properties

The compound also exhibits antioxidant activity, protecting serum albumin from oxidation and inhibiting lipid peroxidation in rat synaptosomes. This suggests that it may play a role in mitigating oxidative stress, which is associated with various chronic diseases.

Antimicrobial Activity

In addition to its anti-inflammatory and antioxidant effects, this compound has shown potential antimicrobial properties. Preliminary studies indicate activity against Mycobacterium tuberculosis, positioning it as a candidate for further investigation in the development of antitubercular agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to the benzyl and phenyl groups can significantly influence its biological activity. The presence and position of substituents on these rings are critical for enhancing its pharmacological properties. For instance, methylation of hydroxyl groups can reduce anti-proliferative effects, while specific electron-withdrawing groups can enhance activity against certain pathogens .

Case Study 1: Inhibition of Nitric Oxide Production

A study involving J774 macrophages demonstrated that this compound effectively reduced NO levels when cells were activated with IFN-γ/LPS. The encapsulated form showed a more pronounced effect compared to the free compound, suggesting that formulation strategies could enhance therapeutic outcomes.

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of this compound using rat synaptosomes. Results indicated significant inhibition of lipid peroxidation, supporting its potential use in neuroprotective applications.

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production | Treatment of inflammatory diseases |

| Antioxidant | Protection against oxidative stress | Neuroprotection |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Development of antitubercular drugs |

Q & A

Q. Key Data :

- NMR (CDCl): δ 7.2–7.4 (m, aromatic H), 4.1–4.3 (m, CH-N), 3.8 (s, NH) .

- Yield: 60–75% under optimized conditions .

How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Advanced Research Focus

X-ray diffraction (XRD) is critical for resolving stereochemical uncertainties, particularly in chiral or sterically hindered derivatives. For example, neolignan analogues with similar backbones (e.g., 2-(4-chlorophenyl)-1-phenylethanone) were structurally validated using SHELXTL for refinement, with R-factors < 0.05 .

Q. Methodological Steps :

Q. Table 1. Crystallographic Parameters for Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | R-factor | Ref. |

|---|---|---|---|---|---|---|

| 2-(4-Cl-Ph)-1-Ph | P2/c | 10.2 | 7.8 | 12.4 | 0.039 |

How to address contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic processes (e.g., tautomerism) or impurities. Cross-validation strategies :

Variable Temperature NMR : Detect rotameric equilibria (e.g., benzyl group rotation) by acquiring spectra at 25°C and −40°C .

HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H] at m/z 242.131 for CHNO) .

Comparative Analysis : Benchmark against structurally validated analogues (e.g., 2-(4-methoxyphenoxy)-1-phenylethanone, δ=200.2 for ketone carbonyl) .

Case Study : A derivative showed conflicting NMR integration ratios due to diastereomeric impurities. Resolution via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirmed 98% ee .

What enantioselective strategies are effective for synthesizing chiral this compound derivatives?

Advanced Research Focus

Asymmetric catalysis using spiroborate esters or chiral auxiliaries achieves high enantiomeric excess (ee). For example:

- Catalytic Reduction : A spiroborate ester (10 mol%) catalyzes enantioselective reduction of α-ethers, yielding >95% ee in mexiletine analogues .

- Chiral Pool Synthesis : Use (S)-BINOL-derived catalysts for kinetic resolution during cyclization .

Q. Table 2. Enantioselective Performance

| Catalyst | Substrate | ee (%) | Yield (%) | Ref. |

|---|---|---|---|---|

| Spiroborate ester | Benzyloxime α-ether | 95 | 82 | |

| (S)-BINOL | Dihydrobenzofuran | 99 | 75 |

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Focus

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts reaction pathways and transition states. For instance:

- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic sites (e.g., ketone carbonyl).

- Stereoelectronic Effects : Analyze NBO charges to rationalize regioselectivity in cross-metathesis .

Q. Software Tools :

- Gaussian 16 : Optimize geometries and compute IR frequencies.

- VMD : Visualize molecular orbitals and electron density maps .

What are the challenges in characterizing tautomeric forms of this compound?

Basic Research Focus

Tautomerism between enamine and imine forms complicates spectral interpretation. Experimental Approaches :

IR Spectroscopy : Detect C=O (1680–1720 cm) vs. C=N (1640–1680 cm) stretches.

Deuterium Exchange : Monitor NH proton exchange in DO via NMR .

Key Insight : In polar solvents (e.g., DMSO), the enamine tautomer dominates due to stabilization of the NH group .

How to design bioactivity studies for this compound derivatives?

Advanced Research Focus

Prioritize derivatives based on QSAR models and fragment-based screening:

Fragment Screening : Co-crystallize with target enzymes (e.g., FAD-dependent oxidoreductases) to identify binding motifs .

In Silico Docking : Use AutoDock Vina to predict binding affinities for nicotinic acetylcholine receptors .

Case Study : Lobeline-derived esters showed nanomolar affinity for neuronal receptors, validated via -epibatidine displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.